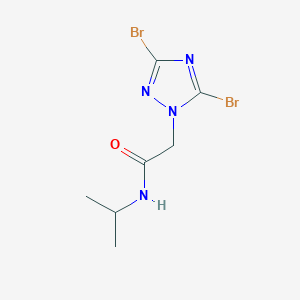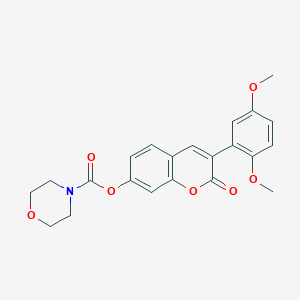![molecular formula C20H22N2O5S B2990744 2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 898412-12-9](/img/structure/B2990744.png)
2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a synthetic organic compound that combines a sulfonamide group with a fused pyridoquinoline system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide generally involves multi-step organic reactions:
Formation of the Pyridoquinoline Core: : Initial steps usually include the construction of the pyridoquinoline framework through cyclization reactions, often starting from readily available precursors like 2-aminobenzaldehydes.
Sulfonamide Group Introduction: : The sulfonamide functionality is typically introduced through sulfonation reactions using sulfonyl chlorides under basic conditions.
Methoxylation: : Methoxylation at the 2,5-positions is achieved through methylation reactions involving methyl iodide or dimethyl sulfate.
Industrial Production Methods: In industrial settings, large-scale synthesis would follow the same general synthetic steps but optimized for yield and cost-efficiency. Automation and continuous flow chemistry might be employed to streamline the process and ensure high purity of the final product.
Types of Reactions:
Oxidation: : The compound may undergo oxidation to modify the pyridoquinoline core, potentially forming quinoline derivatives.
Reduction: : Reduction reactions can be applied to alter the carbonyl group, possibly yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: : Reagents like KMnO4 or CrO3 under acidic conditions.
Reduction: : Hydrogenation using Pd/C or reduction with LiAlH4.
Substitution: : Electrophilic aromatic substitution reagents such as halogens, nitro groups using reagents like Cl2, Br2, or HNO3 in appropriate solvents.
Major Products:
Oxidation: : Quinoline-3-ones.
Reduction: : Secondary or tertiary alcohols.
Substitution: : Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
The compound has several applications in scientific research due to its structural complexity:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a bioactive molecule in enzyme inhibition or receptor modulation.
Medicine: : Explored for therapeutic applications, particularly as antimicrobial or anticancer agents.
Industry: : Applied in material sciences for the development of organic semiconductors or dyes.
Mecanismo De Acción
2,5-Dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide likely exerts its effects through interaction with biological macromolecules:
Molecular Targets: : May target specific enzymes or receptors, altering their activity.
Pathways Involved: : Could influence signaling pathways, potentially leading to changes in cellular functions such as apoptosis or cell proliferation.
Comparación Con Compuestos Similares
Sulfonamide derivatives: : Such as sulfamethoxazole, which share the sulfonamide group.
Pyridoquinoline analogs: : Compounds like quinoline or pyridine derivatives that share the core structure but lack the additional complexity of the full fused system and methoxy groups.
This detailed analysis should give you a comprehensive understanding of this fascinating compound. Need any more specifics or a different topic?
Propiedades
IUPAC Name |
2,5-dimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-26-16-6-7-17(27-2)18(12-16)28(24,25)21-15-10-13-4-3-9-22-19(23)8-5-14(11-15)20(13)22/h6-7,10-12,21H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANZNKMYSLFWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
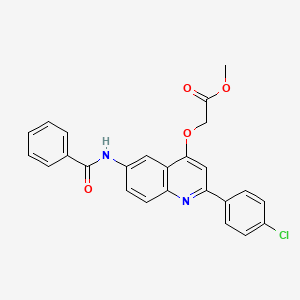

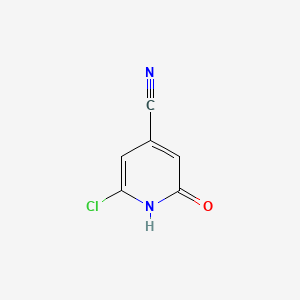
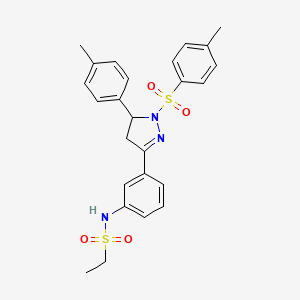
![(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2990671.png)
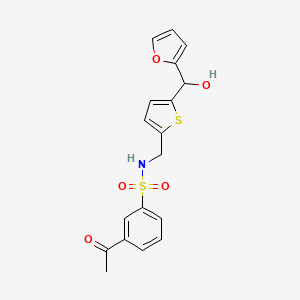
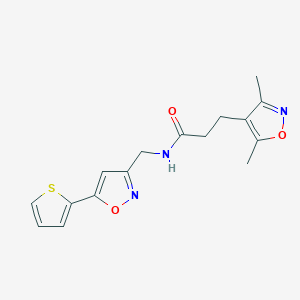
![2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine](/img/structure/B2990675.png)
![1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2990676.png)

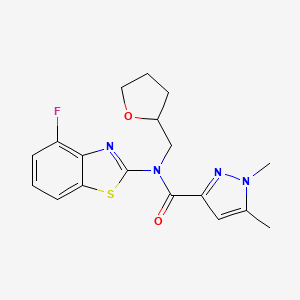
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2990679.png)
